![molecular formula C16H9Li B12535334 Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 676261-13-5](/img/structure/B12535334.png)
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- is an organolithium compound known for its unique structural properties and reactivity. This compound features a lithium atom bonded to a phenylethynyl group, which is further connected to another phenylethynyl group. The compound’s structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- typically involves the reaction of phenylethynyl lithium with 4-bromo-1-ethynylbenzene. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of new organolithium compounds.
科学研究应用
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential use in drug development and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.
作用机制
The mechanism of action of Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- involves its ability to participate in nucleophilic addition and substitution reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich phenylethynyl groups, which stabilize the transition state and enhance the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
Lithium phenylacetylide: Similar in structure but with different reactivity due to the presence of a single phenylethynyl group.
Lithium acetylide: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Used in polymerization reactions but differs in its functional groups and applications.
Uniqueness
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- is unique due to its dual phenylethynyl groups, which provide enhanced reactivity and stability in various chemical reactions. This makes it particularly valuable in synthetic chemistry and material science, where precise control over reactivity and product formation is essential.
属性
CAS 编号 |
676261-13-5 |
|---|---|
分子式 |
C16H9Li |
分子量 |
208.2 g/mol |
IUPAC 名称 |
lithium;1-ethynyl-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H9.Li/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15;/h3-11H;/q-1;+1 |
InChI 键 |
WQMDNPSJOAIAEU-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[C-]#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

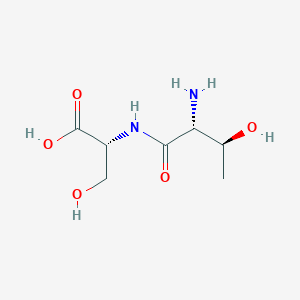
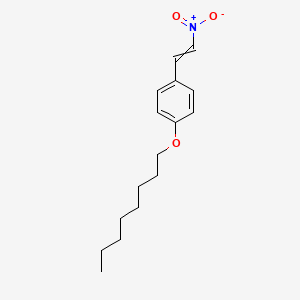
![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
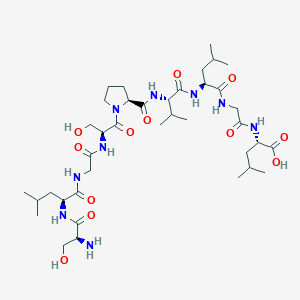
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
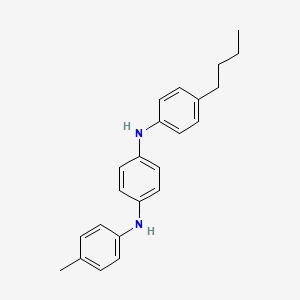
![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)
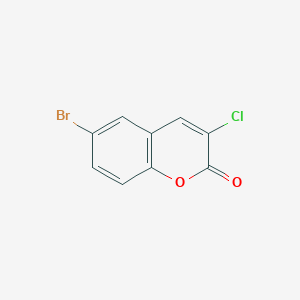
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)

